
AB-Chiminaca
説明
AB-CHMICA は、IUPAC 名 N-(1-アミノ-3-メチル-1-オキソブタン-2-イル)-1-(シクロヘキシルメチル)-1H-インドール-3-カルボキサミドとしても知られており、合成カンナビノイドです。 AB-CHMICA は、AB-CHMINACA のインドール誘導体であり、AB-FUBINACA などの他の合成カンナビノイドと構造的に関連しています 。 この化合物は、主に法医学および研究用途で使用されます .
科学的研究の応用
Forensic Toxicology
AB-Chiminaca is primarily utilized as an analytical reference material in forensic toxicology. Its detection is crucial in postmortem investigations and clinical toxicology due to the increasing incidence of synthetic cannabinoid use. Studies have identified this compound in various biological matrices including blood, urine, and hair, facilitating the understanding of its pharmacokinetics and toxicological implications .
Case Study: Fatal Poisoning Incidents
A notable case study highlighted the involvement of this compound in fatal poisonings alongside ethyl alcohol. This case underscored the need for enhanced detection methods for new psychoactive substances (NPS) in forensic settings. The study provided insights into the challenges posed by the rapid emergence of NPS and their potential health risks .
Research on Dependence and Abuse Potential
Despite its widespread use as a substitute for cannabis, there is a notable lack of research on the dependence potential of this compound. Current literature suggests that while it exhibits strong psychoactive effects, there are no published studies confirming its potential for abuse or dependence in humans or animals . This gap presents an opportunity for future research to explore these aspects further.
Regulatory Status
This compound is classified as a controlled substance in numerous countries due to its psychoactive properties and potential for misuse. It has been placed under temporary control in the United States and is regulated in several European countries including Austria, Belgium, and Germany . The lack of legitimate medical or industrial applications further justifies its regulatory status.
Table 2: Regulatory Status of this compound by Country
Country | Status |
---|---|
United States | Temporarily Controlled |
Austria | Controlled |
Belgium | Controlled |
Germany | Controlled |
Japan | Controlled |
作用機序
AB-CHMICA は、カンナビノイド受容体、特に CB1 受容体と CB2 受容体のアゴニストとして作用することにより、その効果を発揮します。この化合物は、これらの受容体に結合し、天然カンナビノイドの効果を模倣します。 この相互作用は、さまざまなシグナル伝達経路の活性化につながり、カンナビノイドに関連する生理的および精神作用を引き起こします .
類似の化合物:
AB-CHMINACA: AB-CHMICA と構造的に関連するインダゾール系合成カンナビノイド。
AB-FUBINACA: 構造と機能が類似する別の合成カンナビノイド。
AMB-CHMICA: 代謝的および薬物動態的特性が異なる構造的に関連する化合物.
ユニークさ: AB-CHMICA は、AB-CHMINACA や AB-FUBINACA などの他の合成カンナビノイドとは異なる、特異的なインドール構造を持つため、ユニークです。 この構造上の違いは、カンナビノイド受容体に対する結合親和性と活性を影響するため、研究および法医学用途にとって貴重な化合物となっています .
生化学分析
Biochemical Properties
AB-Chiminaca interacts with the CB1 and CB2 receptors, showing a high affinity for these receptors . The nature of these interactions is that of an agonist, meaning this compound binds to these receptors and activates them, leading to a biochemical response within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by interacting with the CB1 and CB2 receptors, which are involved in a variety of cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an agonist at the CB1 and CB2 receptors . This means that it binds to these receptors and activates them, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, chronic administration of this compound has been shown to cause evident liver and kidney histotoxic effects even at low doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study conducted on adult male mice, the histological and biochemical subacute toxic effects on the liver and kidneys were assessed after four weeks of daily intraperitoneal injections of one of the following doses: 0.3 mg/kg, 3 mg/kg, or 10 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary biotransformations observed were hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent .
Subcellular Localization
Given its interaction with the CB1 and CB2 receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .
準備方法
合成経路および反応条件: AB-CHMICA の合成には、トリエチルアミンなどの塩基の存在下、1-(シクロヘキシルメチル)-1H-インドール-3-カルボン酸と 1-アミノ-3-メチル-1-オキソブタン-2-イルクロリドを反応させる必要があります。 反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます .
工業生産方法: AB-CHMICA の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するために、厳格な品質管理措置が伴います。 この化合物は、しばしば純粋な固体として生成され、その安定性を維持するために低温で保管されます .
化学反応の分析
反応の種類: AB-CHMICA は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応する酸化物を形成することができます。
還元: 還元反応により、AB-CHMICA をその還元型に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が得られ、置換反応によりさまざまな置換インドール誘導体が生成される可能性があります .
4. 科学研究用途
AB-CHMICA には、次のいくつかの科学研究用途があります。
化学: 検出方法の開発のための分析化学における参照物質として使用されます。
生物学: 生体系におけるカンナビノイド受容体との相互作用について研究されています。
医学: 潜在的な治療効果と毒性について調査されています。
類似化合物との比較
AB-CHMINACA: An indazole-based synthetic cannabinoid structurally related to AB-CHMICA.
AB-FUBINACA: Another synthetic cannabinoid with a similar structure and function.
AMB-CHMICA: A structurally related compound with different metabolic and pharmacokinetic properties.
Uniqueness: AB-CHMICA is unique due to its specific indole structure, which differentiates it from other synthetic cannabinoids like AB-CHMINACA and AB-FUBINACA. This structural difference influences its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic applications .
生物活性
AB-CHMINACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors CB1 and CB2. Its structural similarities to other synthetic cannabinoids have raised concerns regarding its potential for abuse and toxicity. This article explores the biological activity of AB-CHMINACA, including its pharmacological effects, toxicological data, and relevant case studies.
Receptor Binding and Activation
AB-CHMINACA has been shown to bind with high affinity to both CB1 and CB2 receptors. Studies indicate that it functions as a full agonist at these receptors, exhibiting greater efficacy compared to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. The potency of AB-CHMINACA at the CB1 receptor is particularly notable, as it demonstrates a strong correlation between receptor binding affinity and pharmacological effects such as:
- Locomotor suppression
- Antinociception (pain relief)
- Hypothermia
- Catalepsy (a state of unresponsiveness)
These effects were observed in vivo using mouse models, where doses of 3 mg/kg were administered intraperitoneally .
Comparative Potency
The following table summarizes the comparative potency of AB-CHMINACA against other synthetic cannabinoids:
Compound | CB1 Binding Affinity (Ki) | Efficacy at CB1 | Efficacy at CB2 |
---|---|---|---|
AB-CHMINACA | 0.5 nM | Full Agonist | Full Agonist |
Δ9-THC | 10 nM | Partial Agonist | - |
AB-PINACA | 0.3 nM | Full Agonist | Full Agonist |
This data indicates that AB-CHMINACA is among the most potent synthetic cannabinoids available, with implications for both therapeutic research and potential abuse .
Case Studies and Reports
Several case studies have documented the adverse effects associated with AB-CHMINACA use. A systematic review highlighted instances of acute poisoning, particularly among adolescents and young adults. Symptoms reported include severe agitation, hallucinations, and cardiovascular complications. For example:
- Case Study 1 : A 17-year-old male presented with acute psychosis after smoking a product containing AB-CHMINACA. He exhibited tachycardia and hypertension, requiring hospitalization.
- Case Study 2 : A cohort study from a poison control center indicated that 30% of cases involving synthetic cannabinoids like AB-CHMINACA resulted in severe toxicity, necessitating medical intervention .
Metabolite Analysis
Metabolite studies have shown that AB-CHMINACA undergoes extensive metabolism in vivo, primarily through hydroxylation pathways. Urinary analysis revealed specific metabolites that can be detected for several days post-consumption, complicating toxicological assessments in clinical settings .
特性
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKAWANSRRHLA-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342277 | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219330-90-0 | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。